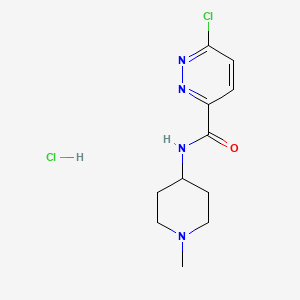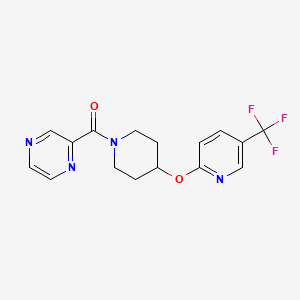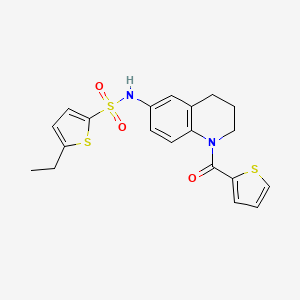
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354951-14-6 . It has a molecular weight of 291.18 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN4O.ClH/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9;/h2-3,8H,4-7H2,1H3,(H,13,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.科学的研究の応用
Antimicrobial Agents
A study on pyridine-bridged 2,6-bis-carboxamide Schiff's bases, closely related to the chemical structure of interest, has shown significant antimicrobial activity. The research involved the synthesis of various pyridine derivatives and their evaluation against bactericidal and fungicidal activities, revealing comparable effects to reference antibiotic drugs such as streptomycin and fusidic acid (Al-Omar & Amr, 2010).
ICE Inhibitors
3-chloro-4-carboxamido-6-arylpyridazines represent a novel class of interleukin-1β converting enzyme (ICE) inhibitors. Their structure-activity relationship and mechanism of irreversible inactivation have been detailed, showcasing their potential in therapeutic applications targeting inflammatory responses (Dolle et al., 1997).
AChE Inhibitors
Research into pyridazine analogues has identified them as potent acetylcholinesterase (AChE) inhibitors, with modifications to the chemical structure affecting their activity and selectivity. These findings suggest applications in treating diseases characterized by cholinergic system impairments, such as Alzheimer's disease (Contreras et al., 2001).
Structural and Theoretical Analysis
Studies involving the synthesis and detailed analysis of pyridazine analogs have provided insights into their pharmaceutical significance. This includes structure confirmation through XRD technique and theoretical calculations to understand their reactivity and interaction potentials, highlighting their diverse applicability in medicinal chemistry (Sallam et al., 2021).
Anticonvulsant Activity
A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives demonstrated significant anticonvulsant activity in animal models, indicating their potential as candidates for epilepsy treatment. The research explored structure-activity relationships to optimize their efficacy, presenting a promising direction for developing new antiepileptic drugs (Hallot et al., 1986).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O.ClH/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9;/h2-3,8H,4-7H2,1H3,(H,13,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOGJFDGLZVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)
![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)


![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![beta-D-Glucopyranoside, (1S,4E,8E,12Z)-14-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-1-ethenyl-1,5,9,13-tetramethyl-4,8,12-tetradecatrien-1-yl 2-O-beta-D-glucopyranosyl-](/img/structure/B2904293.png)
![2-(7-(((4-ethylphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2904295.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2904299.png)

![Ethyl 5-acetyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B2904301.png)